REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][CH2:4][NH2:5].C(N(CC)CC)C.Br[CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16]>C1C=CC=CC=1>[CH2:18]([O:17][C:15](=[O:16])[CH2:14][NH:5][CH2:4][CH2:3][O:2][CH3:1])[CH3:19]
|
Name
|
|
Quantity
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165.2 g
|
Type
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reactant
|
Smiles
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COCCN
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Name
|
|
Quantity
|
202.4 g
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
|
Name
|
|
Quantity
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334 g
|
Type
|
reactant
|
Smiles
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BrCC(=O)OCC
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Name
|
|
Quantity
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1 L
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Type
|
solvent
|
Smiles
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C1=CC=CC=C1
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Name
|
|
Quantity
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200 mL
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Type
|
solvent
|
Smiles
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C1=CC=CC=C1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
At the end of this period, the mixture was heated
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Type
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TEMPERATURE
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Details
|
at reflux for 2 hours
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Duration
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2 h
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Type
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CUSTOM
|
Details
|
the reaction
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Type
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TEMPERATURE
|
Details
|
Upon chilling
|
Type
|
CUSTOM
|
Details
|
the triethylamine hydrobromide was removed by filtration
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Type
|
WASH
|
Details
|
washed with benzene
|
Type
|
CUSTOM
|
Details
|
After removal of the solvent
|
Type
|
DISTILLATION
|
Details
|
the product was distilled in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CNCCOC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 242.8 g | |
YIELD: PERCENTYIELD | 75.3% | |
YIELD: CALCULATEDPERCENTYIELD | 75.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |